molecular formula C21H20N4OS2 B1227603 2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1227603
M. Wt: 408.5 g/mol
InChI Key: PVRHEORPXRBKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile is an aryl sulfide.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

The compound is structurally related to tetrahydroisoquinolines, which have been studied extensively for their therapeutic potential. Tetrahydroisoquinolines (THIQs) are recognized as a privileged scaffold in medicinal chemistry, notable for their presence in various natural products and pharmacologically active molecules. These compounds, initially linked to neurotoxicity, have also been identified as protective agents against Parkinsonism in mammals. Furthermore, fused THIQ derivatives have been explored for their anticancer properties, with some achieving FDA approval for treating certain cancers. The significance of THIQ derivatives is underscored by their potential as a novel class of drugs for a wide array of therapeutic activities due to their unique mechanisms of action. They show promise not only in cancer treatment but also in combating CNS disorders, infectious diseases like malaria, tuberculosis, and viral infections, as well as metabolic disorders (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline, a benzopyridine compound, has a broad spectrum of biological potential, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The vast therapeutic implications of isoquinoline derivatives underscore their importance in pharmacotherapeutic applications. This knowledge serves as a critical reference for global researchers and medicinal chemists, inspiring the development of novel low-molecular-weight inhibitors (Danao et al., 2021).

Fischer Synthesis and Structural Transformations

The compound is also related to tetrahydroquinolines, which have been studied extensively in the context of the Fischer synthesis of indoles from arylhydrazones. These studies have revealed complex transformations within the tetrahydroquinoline structure, providing insight into the intricate chemical behavior and potential synthetic applications of these compounds. The ability to undergo multiple transformations makes these compounds versatile intermediates in synthetic organic chemistry (Fusco & Sannicolo, 1978).

Potential in Central Nervous System Therapeutics

Functional chemical groups present in certain heterocycles, including those similar to the structure of the compound , have been identified as potential leads for synthesizing compounds with CNS activity. These compounds, characterized by their heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), could potentially offer therapeutic benefits for a range of CNS disorders, highlighting the compound's relevance in neuropharmacology (Saganuwan, 2017).

properties

Product Name

2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C21H20N4OS2

Molecular Weight

408.5 g/mol

IUPAC Name

2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-1-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H20N4OS2/c1-12-9-14(21(27-2)28-12)18-15(10-22)20(23)25(13-5-4-8-24-11-13)16-6-3-7-17(26)19(16)18/h4-5,8-9,11,18H,3,6-7,23H2,1-2H3

InChI Key

PVRHEORPXRBKLG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CN=CC=C4)N)C#N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CN=CC=C4)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

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